molecular formula C7H8F2N2O B14794392 2-Amino-3-(difluoromethyl)pyridine-6-methanol

2-Amino-3-(difluoromethyl)pyridine-6-methanol

Cat. No.: B14794392
M. Wt: 174.15 g/mol
InChI Key: VVVPHXPZDRQDBQ-UHFFFAOYSA-N
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Description

2-Amino-3-(difluoromethyl)pyridine-6-methanol is an organic compound with the molecular formula C7H8F2N2O This compound is characterized by the presence of an amino group, a difluoromethyl group, and a hydroxyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(difluoromethyl)pyridine-6-methanol typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(difluoromethyl)pyridine-6-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

2-Amino-3-(difluoromethyl)pyridine-6-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(difluoromethyl)pyridine-6-methanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Amino-3-(chloromethyl)pyridine: Contains a chloromethyl group instead of a difluoromethyl group.

    2-Amino-3-(methyl)pyridine: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

2-Amino-3-(difluoromethyl)pyridine-6-methanol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

[6-amino-5-(difluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H8F2N2O/c8-6(9)5-2-1-4(3-12)11-7(5)10/h1-2,6,12H,3H2,(H2,10,11)

InChI Key

VVVPHXPZDRQDBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CO)N)C(F)F

Origin of Product

United States

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